molecular formula C9H21NO B1266483 1-Propanol, 3-(dipropylamino)- CAS No. 34003-67-3

1-Propanol, 3-(dipropylamino)-

Cat. No. B1266483
CAS RN: 34003-67-3
M. Wt: 159.27 g/mol
InChI Key: HVQPWDRWEZEOCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions including acylation, ureidoethylation, and amino substitution, demonstrating complex methodologies for deriving substances with similar backbones or functionalities. For instance, Smith Lh (1977) and T. Bhaskar et al. (2023) describe the synthesis of beta-adrenergic blocking agents and amino-diphenylamino propane diols, respectively, highlighting methods that could be adapted for synthesizing 1-Propanol, 3-(dipropylamino)- derivatives (Smith Lh, 1977) (T. Bhaskar et al., 2023).

Molecular Structure Analysis

Structural characterization techniques such as NMR and IR spectroscopy are crucial for confirming the molecular structure of synthesized compounds. For example, the structural characterization of 2-amino-2` (diphenylamino)-propane-1,3-diol by Bhaskar et al. demonstrates the application of these techniques in elucidating compound structures, which is pertinent to understanding the molecular structure of 1-Propanol, 3-(dipropylamino)- (T. Bhaskar et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 1-Propanol, 3-(dipropylamino)-, and its derivatives can be complex, involving various reaction mechanisms such as neophyl rearrangement. For example, the study by C. Pan et al. (2017) on the 1,2-alkylarylation of allylic alcohols presents a relevant reaction mechanism that could apply to compounds with similar functional groups (C. Pan et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including density, viscosity, and thermodynamic properties, are essential for their application in various domains. Studies like those by G. Dubey and L. Dhingra (2020) on binary liquid mixtures provide insights into the thermophysical properties that can be related to the physical properties of 1-Propanol, 3-(dipropylamino)- (G. Dubey & L. Dhingra, 2020).

Chemical Properties Analysis

The chemical properties of 1-Propanol, 3-(dipropylamino)-, including reactivity and stability, can be inferred from studies on related compounds. For instance, the work on 3-(Diphenylphosphino)propanoic acid by Yashuai Liu et al. (2014) sheds light on the ligand efficiency and reactivity in catalyzed C-N coupling reactions, which are relevant for understanding the chemical properties of 1-Propanol, 3-(dipropylamino)- (Yashuai Liu et al., 2014).

Scientific Research Applications

  • Biochemical Production of Propanol : Microbial production of propanol, including n-propanol and isopropanol, is an area of interest due to their value as biofuels and precursors for chemical synthesis. Advancements in synthetic propanol-producing pathways, host organisms, and fermentation processes have been noted. However, achieving yields and productivities competitive with chemical synthesis remains a challenge, needing improvements in biosynthetic pathways, microorganisms' propanol tolerance, and efficient utilization of low-cost feedstocks (Walther & François, 2016).

  • Downstream Processing of Biologically Produced Diols : The recovery and purification of biologically produced diols, such as 1,3-propanediol, are crucial due to their wide range of applications. However, these processes contribute significantly to the production cost. Various methods like evaporation, distillation, and membrane filtration have been explored, but no single method has proven to be simple and efficient. Further improvements in yield, purity, and energy consumption are required (Zhi-Long Xiu & Zeng, 2008).

  • Catalysts for Glycerol Hydrogenolysis to 1,3-Propanediol : The conversion of glycerol to 1,3-propanediol (1,3-PDO) via hydrogenolysis is an environmentally friendly process. The study reviews the influence of various catalysts on the activity and selectivity of the reaction. Parameters like temperature, glycerol concentration, and reactor type must be optimized to decrease operating costs (Alisson Dias da Silva Ruy et al., 2020).

  • Thermodynamic Properties of Propanol as Oxygenate Additives to Biofuels : Higher alcohols like propanol and butanol are considered for use in biofuels due to their ability to enhance the octane number and reduce pollutant emissions. Understanding the thermodynamic and transport properties of these alcohols is essential for their integration into existing fuel infrastructure. The review discusses the properties of mixtures of butanol and propanol with hydrocarbons, focusing on density, vapour-liquid equilibrium, and heat capacity (Montero et al., 2017).

  • Use of Higher Alcohol Biofuels in Diesel Engines : Higher alcohols, including propanol, have garnered attention as potential biofuels due to modern fermentation processes. They have been shown to reduce carcinogenic particulate emissions prevalent in diesel engines. However, the brake specific fuel consumption may increase due to the lower energy content of alcohols. Further research is needed to optimize blend-fuel characteristics and ensure engine durability with these fuels (Kumar & Saravanan, 2016).

Safety And Hazards

“1-Propanol, 3-(dipropylamino)-” is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(dipropylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-3-6-10(7-4-2)8-5-9-11/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQPWDRWEZEOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187612
Record name 1-Propanol, 3-(dipropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanol, 3-(dipropylamino)-

CAS RN

34003-67-3
Record name 3-(Dipropylamino)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34003-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-(dipropylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034003673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-(dipropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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